molecular formula C5H7Cl2NOS B15299927 [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride

[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride

Cat. No.: B15299927
M. Wt: 200.09 g/mol
InChI Key: BHUXKKKIRPTVON-UHFFFAOYSA-N
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Description

[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a methanol group attached to the thiazole ring. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride typically involves the reaction of thiazole derivatives with chloromethylating agents. One common method is the reaction of 2-aminothiazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted thiazoles.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex thiazole derivatives.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its thiazole core.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of agrochemicals and dyes.
  • Applied in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

    Thiazole: The parent compound, which lacks the chloromethyl and methanol groups.

    2-Aminothiazole: A precursor in the synthesis of [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

Uniqueness:

  • The presence of both chloromethyl and methanol groups makes this compound unique in its reactivity and potential applications.
  • Its ability to undergo various chemical reactions and form diverse products sets it apart from simpler thiazole derivatives.

Biological Activity

[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily explored for its antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring with a chloromethyl side group and a hydroxymethyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol have been tested against various bacterial strains, showing varying degrees of effectiveness:

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound AStaphylococcus aureus0.23–0.700.47–0.94
Compound BEscherichia coli0.47–0.940.94–1.88
This compoundBacillus cereusTBDTBD

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are critical measures of a compound's antibacterial efficacy. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively, with some derivatives demonstrating lower MIC values than traditional antibiotics .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated extensively. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis in cancer cells. For example, certain thiazole compounds have been reported to inhibit specific kinases that are crucial for cancer cell survival.

In vitro studies have demonstrated that this compound may induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and stabilize cell membranes. In vitro assays using human red blood cells have shown that these compounds can reduce hemolysis induced by hypotonic solutions, indicating their potential to stabilize cell membranes and exert anti-inflammatory effects .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites or allosteric sites on enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, acting as either an agonist or antagonist which affects signal transduction pathways.
  • DNA Interaction : Some studies suggest that thiazole derivatives might interact with nucleic acids, leading to inhibition of DNA replication in microbial pathogens .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in treating infections and inflammatory conditions:

  • Antibacterial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown that compounds similar to this compound can significantly reduce cell viability at micromolar concentrations.
  • Inflammatory Disease Models : In animal models of inflammation, thiazole derivatives have been shown to reduce markers of inflammation significantly compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare [4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride?

The synthesis typically involves multistep reactions starting with functionalized thiazole precursors. For example, chloroacetyl chloride is used to introduce the chloromethyl group via nucleophilic substitution. A general protocol (adapted from similar compounds) includes:

  • Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C .
  • Purification via recrystallization (ethanol-DMF mixtures) to achieve >95% purity . Key challenges include controlling side reactions (e.g., over-alkylation) and optimizing solvent systems for yield improvement.

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify the chloromethyl (-CH2_2Cl) and methanol (-CH2_2OH) groups.
  • Mass spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 227.15 for C7_7H12_{12}Cl2_2N2_2S) .
  • X-ray crystallography : Using programs like SHELXL for single-crystal analysis to resolve bond lengths/angles and confirm stereochemistry .

Q. What standard analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Karl Fischer titration : Measures residual water content (<0.5% w/w) in hygroscopic samples.
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >150°C) .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

Advanced strategies include:

  • Microwave-assisted synthesis : Reducing reaction time (e.g., from 24 hours to 30 minutes) while maintaining >85% yield .
  • Flow chemistry : Continuous processing to minimize intermediate degradation and enhance reproducibility .
  • Catalytic systems : Using Pd/C or organocatalysts to suppress by-products (e.g., dimerization) . Recent studies highlight solvent selection (e.g., acetonitrile vs. dioxane) as critical for minimizing side reactions .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

Computational and experimental studies suggest:

  • Docking simulations : The chloromethyl group facilitates covalent binding to cysteine residues in enzyme active sites (e.g., kinase inhibitors) .
  • In vitro assays : Dose-dependent inhibition of Leishmania parasites (IC50_{50} = 12 µM) via interference with trypanothione reductase . Contradictory data on cytotoxicity (e.g., conflicting IC50_{50} values in cancer cell lines) may arise from assay conditions (e.g., serum concentration) or metabolic instability .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological recommendations:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 vs. HeLa) and control compounds across studies .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may skew activity readings .
  • Structural analogs : Compare with derivatives lacking the chloromethyl group to isolate pharmacophoric contributions .

Q. What computational tools are suitable for predicting its reactivity or pharmacokinetics?

  • DFT calculations : To model electrophilic reactivity of the chloromethyl group and predict hydrolysis rates .
  • ADMET prediction : Software like SwissADME estimates logP (~1.8) and CYP450 inhibition risks .
  • Molecular dynamics (MD) : Simulates binding stability with targets (e.g., >90% occupancy in 50-ns simulations for protease inhibitors) .

Q. Critical Analysis of Contradictions

  • Synthetic yields : Discrepancies (40–85%) may stem from uncontrolled moisture exposure during chloromethylation .
  • Biological activity : Variability in IC50_{50} values for anticancer activity could reflect differences in cell culture media (e.g., FBS% affecting compound stability) .

Q. Future Directions

  • Develop prodrug derivatives to enhance bioavailability.
  • Explore covalent warhead strategies for targeted protein degradation.

Properties

Molecular Formula

C5H7Cl2NOS

Molecular Weight

200.09 g/mol

IUPAC Name

[4-(chloromethyl)-1,3-thiazol-2-yl]methanol;hydrochloride

InChI

InChI=1S/C5H6ClNOS.ClH/c6-1-4-3-9-5(2-8)7-4;/h3,8H,1-2H2;1H

InChI Key

BHUXKKKIRPTVON-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CO)CCl.Cl

Origin of Product

United States

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